![molecular formula C23H28O6 B1253731 Enprostil](/img/structure/B1253731.png)
Enprostil
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Overview
Description
A synthetic PGE2 analog that has an inhibitory effect on gastric acid secretion, a mucoprotective effect, and a postprandial lowering effect on gastrin. It has been shown to be efficient and safe in the treatment of gastroduodenal ulcers.
Scientific Research Applications
Inhibition of Interleukin-8 Production
Enprostil, a prostaglandin-E2 analogue, has been studied for its effects on the production of interleukin-8 (IL-8) in human colonic epithelial cell lines. Research demonstrates that enprostil suppresses IL-8 production in cells stimulated with interleukin-1β (IL-1β) or lipopolysaccharide (LPS), but not when stimulated with tumor necrosis factor (TNF)-α. This suggests enprostil's specific interaction with certain pathways involved in IL-8 gene transcription and its potential therapeutic effects on diseases like acute colitis, as shown by its effectiveness in animal models (Toshina et al., 2000).
Protective Effects in Induced Colitis
Enprostil has been investigated for its protective effects on colonic mucosa in experimentally induced colitis. Studies using a prostaglandin E2 analogue like enprostil on trinitrobenzenesulphonic acid (TNBS)-induced colitis in rats showed promising results. Enprostil significantly reduced the area of damaged mucosa and macroscopic score of mucosal damage in the acute phase of treatment, indicating its potential as a therapeutic agent for conditions like proctitis or left-sided colitis (Onizuka et al., 2000).
Synthesis for Pharmaceutical Applications
Enprostil's synthesis pathways have also been explored, enhancing our understanding of its production and potential modifications. A potential precursor of enprostil was synthesized, marking a step forward in the drug's development and application in the pharmaceutical industry (Vostrikov et al., 2005).
properties
Molecular Formula |
C23H28O6 |
---|---|
Molecular Weight |
400.5 g/mol |
InChI |
InChI=1S/C23H28O6/c1-28-23(27)12-8-3-2-7-11-19-20(22(26)15-21(19)25)14-13-17(24)16-29-18-9-5-4-6-10-18/h3-7,9-10,13-14,17,19-20,22,24,26H,8,11-12,15-16H2,1H3/b14-13+/t2?,17?,19-,20-,22-/m1/s1 |
InChI Key |
PTOJVMZPWPAXER-GOJYPUSESA-N |
Isomeric SMILES |
COC(=O)CCC=C=CC[C@@H]1[C@H]([C@@H](CC1=O)O)/C=C/C(COC2=CC=CC=C2)O |
Canonical SMILES |
COC(=O)CCC=C=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC=C2)O |
synonyms |
Enprostil Enprostil, (1alpha(R*),2beta(1E,3R*),3alpha)-(+-)-Isomer Enprostil, (1alpha(R*),2beta(1E,3S*),3alpha)-(+-)-Isomer Enprostil, (1alpha,2alpha(1E,3S*),3beta)-(+-)-Isomer Enprostil, (1alpha,2beta(1E,3R*),3alpha)-(+-)-Isomer Enprostil, (1R-(1(R*),2beta(1E,3R*),3alpha))-Isomer Enprostil, (1R-(1alpha(S*),2beta(1E,3R*),3alpha))-Isomer Enprostil, (1R-(1alpha,2beta(1E,3R*),3alpha))-Isomer Enprostil, (1S-(1alpha(R*),2beta(1E,3R*),3alpha))-Isomer Enprostil, (1S-(1alpha(S*),2beta(1E,3R*),3alpha))-Isomer Gardrin RS 84135 RS-84135 RS84135 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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